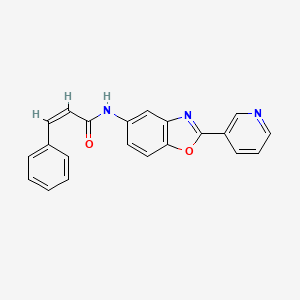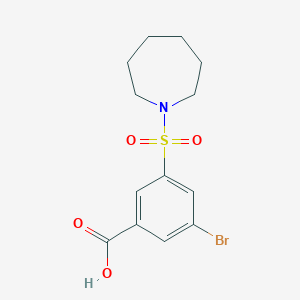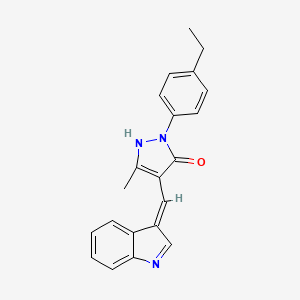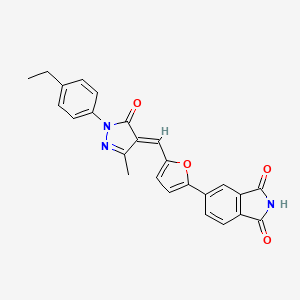
(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide
Overview
Description
(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide is an organic compound characterized by its complex structure, which includes a benzoxazole ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzoxazole derivative and the phenylacrylic acid derivative under conditions such as peptide coupling reagents (e.g., EDC, DCC) or through direct amidation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the double bond or the amide group using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or palladium on carbon with hydrogen gas.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
- Acts as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology and Medicine:
- Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
- Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
- Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole and pyridine rings can facilitate binding through hydrogen bonding, π-π stacking, or coordination with metal ions. The compound’s effects are mediated through the modulation of biochemical pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzothiazol-5-yl)prop-2-enamide: Similar structure with a benzothiazole ring instead of a benzoxazole ring.
(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzimidazol-5-yl)prop-2-enamide: Contains a benzimidazole ring instead of a benzoxazole ring.
(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzofuranyl)prop-2-enamide: Features a benzofuran ring instead of a benzoxazole ring.
Uniqueness: The presence of the benzoxazole ring in (Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and binding affinity in various applications. This makes it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(Z)-3-phenyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(11-8-15-5-2-1-3-6-15)23-17-9-10-19-18(13-17)24-21(26-19)16-7-4-12-22-14-16/h1-14H,(H,23,25)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIYEOABHGCCAA-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE](/img/structure/B3893193.png)
![(2Z)-2-{[5-(2,4-DIFLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B3893205.png)
![(Z)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B3893218.png)
methanone](/img/structure/B3893222.png)
![5-AMINO-3-[(1Z)-2-(3-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3893232.png)

![1-[4-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone](/img/structure/B3893244.png)
![methyl 5-[2-(methylthio)pyrimidin-4-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3893254.png)
![4-(TRIFLUOROMETHYL)-6-{(E)-2-[2-(TRIFLUOROMETHYL)PHENYL]-1-ETHENYL}-2(3H)-PYRIMIDINONE](/img/structure/B3893258.png)
![N-(2-methoxyethyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3893264.png)



![N-butyl-N-(2-furylmethyl)-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3893284.png)
